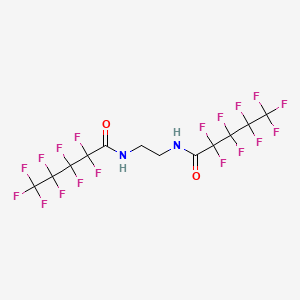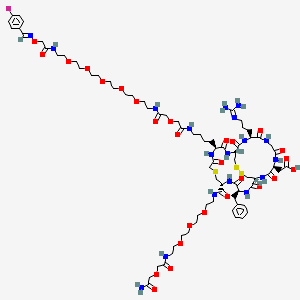
Fluciclatide (18F)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluciclatide F-18 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a fluorine-18 labeled cyclic tripeptide that contains the arginine-glycine-aspartic acid sequence, which binds with high affinity to integrins αvβ3 and αvβ5. These integrins are upregulated in tumor-associated vasculature, making Fluciclatide F-18 a valuable tool for imaging angiogenesis in various cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluciclatide F-18 involves the coupling of 4-18F-fluorobenzaldehyde with an aminooxy-functionalized precursor to form an oxime . This reaction is typically carried out under mild conditions to preserve the integrity of the peptide structure.
Industrial Production Methods
Industrial production of Fluciclatide F-18 follows a similar synthetic route but is scaled up to meet clinical demand. The process involves automated synthesis modules that ensure high radiochemical purity and yield. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to verify the compound’s purity and activity .
化学反応の分析
Types of Reactions
Fluciclatide F-18 primarily undergoes substitution reactions during its synthesis. The key reaction involves the formation of an oxime bond between 4-18F-fluorobenzaldehyde and the aminooxy-functionalized precursor .
Common Reagents and Conditions
Reagents: 4-18F-fluorobenzaldehyde, aminooxy-functionalized precursor
Conditions: Mild reaction conditions to maintain peptide integrity
Major Products
The major product of the synthesis is Fluciclatide F-18, with high radiochemical purity and specific activity suitable for PET imaging .
科学的研究の応用
Fluciclatide F-18 has a wide range of applications in scientific research:
Chemistry: Used as a radiolabeled probe to study integrin expression and angiogenesis.
Biology: Helps in understanding the role of integrins in various biological processes, including cell adhesion and migration.
Medicine: Primarily used in oncology to image tumor angiogenesis and monitor the efficacy of anti-angiogenic therapies
Industry: Employed in the development of new radiopharmaceuticals and imaging agents.
作用機序
Fluciclatide F-18 exerts its effects by binding to integrins αvβ3 and αvβ5, which are upregulated in tumor-associated vasculature. This binding allows for the visualization of angiogenesis in tumors using PET imaging. The molecular targets and pathways involved include the integrin-mediated signaling pathways that regulate cell adhesion, migration, and survival .
類似化合物との比較
Similar Compounds
Fluciclovine F-18: Another fluorine-18 labeled compound used in PET imaging, primarily for prostate cancer.
Uniqueness
Fluciclatide F-18 is unique due to its high affinity for integrins αvβ3 and αvβ5, making it particularly effective for imaging angiogenesis in tumors. Its ability to provide detailed images of tumor vasculature sets it apart from other radiopharmaceuticals .
特性
CAS番号 |
879894-01-6 |
|---|---|
分子式 |
C75H115FN18O27S3 |
分子量 |
1815.0 g/mol |
IUPAC名 |
2-[(1R,4S,10R,13S,16R,19S,25S)-10-[2-[2-[2-[2-[[2-(2-amino-2-oxoethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-13-benzyl-25-[3-(diaminomethylideneamino)propyl]-4-[4-[[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(E)-(4-(18F)fluoranylphenyl)methylideneamino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]butyl]-3,6,12,15,18,21,24,27-octaoxo-8,29,30-trithia-2,5,11,14,17,20,23,26-octazabicyclo[14.11.4]hentriacontan-19-yl]acetic acid |
InChI |
InChI=1S/C75H115FN18O27S3/c76-52-13-11-51(12-14-52)39-87-121-45-65(100)83-19-23-113-27-31-117-34-36-118-35-33-116-30-26-112-22-18-82-64(99)44-120-43-62(97)80-15-5-4-9-54-70(106)93-58-47-123-124-48-59(94-72(108)56(38-67(102)103)89-61(96)40-86-68(104)53(90-73(58)109)10-6-16-85-75(78)79)74(110)91-55(37-50-7-2-1-3-8-50)71(107)92-57(46-122-49-66(101)88-54)69(105)84-20-24-114-28-32-115-29-25-111-21-17-81-63(98)42-119-41-60(77)95/h1-3,7-8,11-14,39,53-59H,4-6,9-10,15-38,40-49H2,(H2,77,95)(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,105)(H,86,104)(H,88,101)(H,89,96)(H,90,109)(H,91,110)(H,92,107)(H,93,106)(H,94,108)(H,102,103)(H4,78,79,85)/b87-39+/t53-,54-,55-,56-,57-,58-,59-/m0/s1/i76-1 |
InChIキー |
VXFFXZSNVKXXIB-JZNCAEBOSA-N |
異性体SMILES |
C1[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CO/N=C/C3=CC=C(C=C3)[18F])C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |
正規SMILES |
C1C2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CON=CC3=CC=C(C=C3)F)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


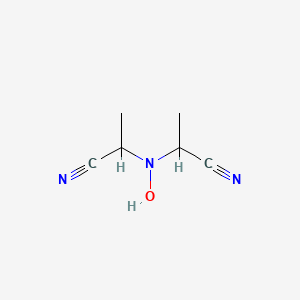
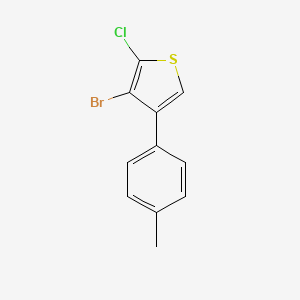
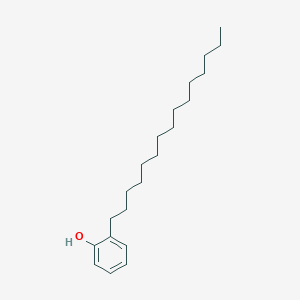
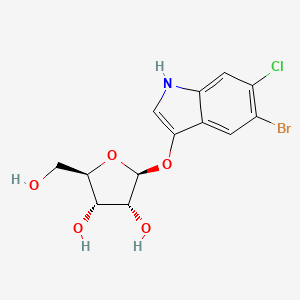
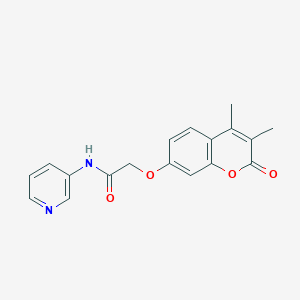
![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)

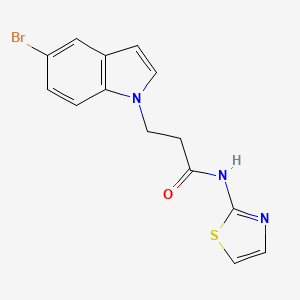
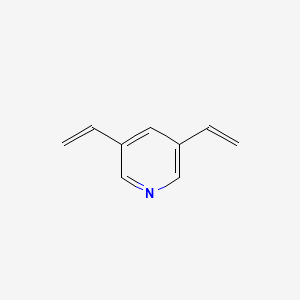
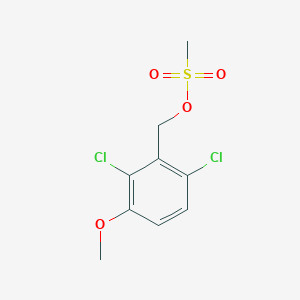

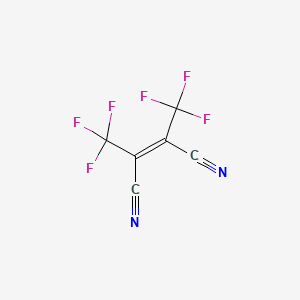
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
